molecular formula C17H16N4OS B2635832 (E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide CAS No. 865660-31-7

(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Cat. No. B2635832
CAS RN: 865660-31-7
M. Wt: 324.4
InChI Key: NWQVFFFYNJACAN-UHFFFAOYSA-N
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Description

(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel heterocyclic compounds derived from similar structures, showing a broad interest in developing new chemical entities with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone aimed at anti-inflammatory and analgesic agents demonstrates the chemical versatility and potential pharmacological applications of related structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Activities

The investigation into pharmacological properties of compounds with similar structures has yielded promising results, particularly in anti-inflammatory, analgesic, and antitumor activities. For instance, compounds synthesized from similar structures exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Effects

Another area of research application involves antimicrobial and antifungal activities. Compounds derived from similar chemical structures have been evaluated for their effectiveness against various microbial and fungal strains, indicating the potential for developing new antimicrobial agents. For example, the antifungal effect of some derivatives on important types of fungi highlights the potential utility of these compounds in creating effective antifungal therapies (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Analytical and Spectroscopic Applications

Structural investigation and analytical applications also represent a significant area of research. For example, the structural investigation of related compounds through single-crystal X-ray diffraction contributes to the understanding of molecular conformation, which is crucial in the design of compounds with desired biological activities (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

properties

IUPAC Name

N-[(4-methylphenyl)methoxy]-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-13-4-6-14(7-5-13)11-22-20-12-19-17-18-9-8-15(21-17)16-3-2-10-23-16/h2-10,12H,11H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQVFFFYNJACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC=NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CON/C=N/C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.